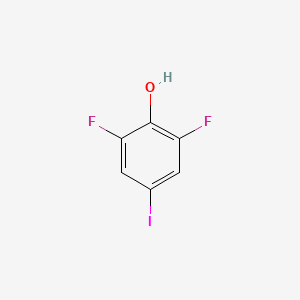

2,6-Difluoro-4-iodophenol

描述

Contextualization of Halogenated Phenols in Organic Synthesis

The synthesis of halogenated phenols is a fundamental process in organic chemistry. globalscientificjournal.com Traditional methods often involve electrophilic aromatic substitution, where a phenol (B47542) reacts with a halogenating agent. wikipedia.org However, controlling the position and number of halogen atoms introduced can be challenging. nsf.gov To address this, chemists have developed more sophisticated methods, such as directed ortho-lithiation and ipso-iododesilylation reactions, which allow for the regioselective synthesis of specific halogenated phenol isomers. researchgate.net The ability to create a diverse array of halogenated phenols is vital for accessing a wide range of downstream products with tailored properties.

Significance of Fluorine and Iodine Substituents in Aromatic Systems

The presence of both fluorine and iodine on the same aromatic ring, as seen in 2,6-difluoro-4-iodophenol, imparts a unique set of characteristics to the molecule.

Fluorine: The high electronegativity of fluorine can significantly influence the electronic properties of the aromatic ring, affecting its reactivity and the acidity of the phenolic hydroxyl group. acs.org The introduction of fluorine atoms can also enhance the metabolic stability and lipophilicity of a molecule, properties that are highly desirable in medicinal chemistry. mt.com Direct fluorination of aromatic rings is often difficult to control due to the high reactivity of fluorine. libretexts.orglibretexts.org

Iodine: The carbon-iodine bond is relatively weak, making iodine an excellent leaving group in various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. mt.com This reactivity allows for the facile introduction of new carbon-carbon and carbon-heteroatom bonds at the 4-position of the phenol ring. Direct iodination of aromatic rings often requires an oxidizing agent to generate a more potent electrophilic iodine species. libretexts.orgtiwariacademy.com

Overview of Research Trajectories for this compound

Current research involving this compound primarily focuses on its utility as a synthetic intermediate. Its structural features make it a valuable precursor for the synthesis of a variety of more complex molecules. Researchers are exploring its use in the development of new materials and potential pharmaceutical agents. The compound is also utilized in analytical method development and validation. clearsynth.com

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 950858-06-7 | clearsynth.comfluorochem.co.ukthermofisher.com |

| Molecular Formula | C6H3F2IO | clearsynth.comfluorochem.co.ukthermofisher.com |

| Molecular Weight | 255.99 g/mol | clearsynth.comfluorochem.co.uk |

| Appearance | Pale cream to cream crystals or powder | thermofisher.comcymitquimica.com |

| Purity | ≥98.5% - 99% | fluorochem.co.ukthermofisher.comcymitquimica.com |

| Boiling Point | 208.932°C at 760 mmHg | ichemical.com |

| Flashing Point | 80.16°C | ichemical.com |

| Density | 2.163 g/cm³ | ichemical.com |

| Vapour Pressure | 0.144 mmHg at 25°C | ichemical.com |

| Solubility | Insoluble in water | fishersci.co.uk |

Structure

3D Structure

属性

IUPAC Name |

2,6-difluoro-4-iodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F2IO/c7-4-1-3(9)2-5(8)6(4)10/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHUADYKKTXZZMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)O)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F2IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00672347 | |

| Record name | 2,6-Difluoro-4-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

950858-06-7 | |

| Record name | 2,6-Difluoro-4-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 950858-06-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2,6 Difluoro 4 Iodophenol

Precursor-Based Synthetic Routes and Strategies

The synthesis of 2,6-difluoro-4-iodophenol often commences from readily available precursors, primarily substituted phenols or anilines. A common strategy involves the direct iodination of 2,6-difluorophenol. This can be achieved using various iodinating agents.

Another significant precursor-based approach starts from 2,6-difluoroaniline. This method involves the diazotization of the aniline (B41778) followed by a Sandmeyer-type reaction to introduce the iodine atom, and subsequent hydrolysis of the diazonium salt to yield the phenol (B47542). This route is particularly noted for its potential for large-scale production.

Furthermore, more complex precursors can be designed to facilitate regioselective introductions of the iodo group. For instance, silylated phenols can be used as precursors where the silyl (B83357) group directs subsequent electrophilic iodination or participates in halogen-lithium exchange reactions. nih.govacs.org For example, 2-(trimethylsilyl)phenol (B102975) can be synthesized from 2-iodophenol (B132878) via protection with hexamethyldisilazane (B44280) (HMDS) followed by an iodine-lithium exchange and quenching with water. nih.gov This silylated intermediate can then be further functionalized.

A summary of common precursors and their synthetic transformations is provided in the table below.

Table 1: Precursor-Based Synthetic Routes

| Precursor | Reagents and Conditions | Product | Key Advantages |

| 2,6-Difluorophenol | Iinating agent (e.g., I₂, NIS) | This compound | Direct, atom-economical |

| 2,6-Difluoroaniline | 1. NaNO₂, H₂SO₄ (diazotization) 2. KI (iodination) 3. H₂O, heat (hydrolysis) | This compound | Scalable, uses common starting materials |

| 2-Iodophenol | 1. HMDS 2. n-BuLi 3. H₂O | 2-(Trimethylsilyl)phenol | Forms a versatile intermediate for further functionalization nih.gov |

| 4-Iodophenol | Trifluoromethanesulfonic anhydride (B1165640), pyridine | 4-Iodophenyl trifluoromethanesulfonate | Creates an activated precursor for coupling reactions rsc.org |

Regioselective Functionalization Techniques

Achieving regioselectivity is paramount in the synthesis of specifically substituted aromatic compounds like this compound. Several advanced techniques have been developed to control the position of functional group introduction on the phenol ring.

Strategies Involving Sigmatropic Dearomatization/Dehalogenation

A novel and powerful strategy for the regioselective functionalization of 2,6-difluorophenols involves a sequence of sigmatropic dearomatization followed by a rearomatization step. nih.govkyoto-u.ac.jp This metal-free approach offers a unique way to achieve difunctionalization that is not easily accessible through classical methods. nih.govkyoto-u.ac.jp

The process is initiated by an interrupted Pummerer reaction of the phenol with a sulfoxide (B87167), typically in the presence of trifluoroacetic anhydride (TFAA). kyoto-u.ac.jp This leads to a kyoto-u.ac.jpkyoto-u.ac.jp sigmatropic rearrangement, generating a 2,4-cyclohexadienone (B14708032) intermediate. nih.govkyoto-u.ac.jp This dearomatized intermediate is then susceptible to Michael addition by a nucleophile at the 5-position. Subsequent elimination of hydrogen fluoride (B91410) (HF) leads to rearomatization and the formation of a 2,5-difunctionalized phenol. nih.govkyoto-u.ac.jp While this specific example leads to 2,5-difunctionalization, the principle of using sigmatropic rearrangements to control regioselectivity is a key advanced strategy. nih.govkyoto-u.ac.jp

A nih.govkyoto-u.ac.jp sigmatropic rearrangement can also be triggered using alkyl sulfoxides, which results in the installation of an α-sulfanylalkyl group. nih.govkyoto-u.ac.jp These strategies highlight the versatility of sigmatropic reactions in achieving specific substitution patterns on the fluorinated phenolic ring. nih.govkyoto-u.ac.jp

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) provides another important route for the synthesis of substituted phenols. libretexts.orglibretexts.org In the context of synthesizing precursors for this compound, SNAr reactions are highly relevant. The rate of SNAr reactions is significantly enhanced by the presence of strongly electron-withdrawing groups (like nitro groups) positioned ortho or para to the leaving group. libretexts.orglibretexts.org

For instance, in the synthesis of precursors, a halogen on a dinitro-substituted benzene (B151609) ring can be readily displaced by a nucleophile. libretexts.org The reaction proceeds through a two-step addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org An interesting aspect of SNAr on fluorinated aromatics is that fluorine, despite being a poor leaving group in SN1 and SN2 reactions, is often the best leaving group in SNAr. masterorganicchemistry.com This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine. masterorganicchemistry.com

Process Optimization and Yield Enhancement in Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. This involves a systematic study of various reaction parameters.

In the sigmatropic dearomatization approach, the choice of sulfoxide and nucleophile is critical. Research has shown that using 2-benzothienyl sulfoxide and piperidine (B6355638) as a nucleophile can lead to the desired difunctionalized product in good yield (e.g., 71%). kyoto-u.ac.jp The amount of trifluoroacetic anhydride (TFAA) used also influences the reaction outcome. kyoto-u.ac.jp

Table 2: Optimization of Sigmatropic Dearomatization of 2,6-Difluorophenol

| Sulfoxide | Nucleophile | Yield of Difunctionalized Product | Reference |

| 2-Benzothienyl sulfoxide 1a | Piperidine | 71% (for product 2a) | kyoto-u.ac.jp |

| 2-Benzothienyl sulfoxide 1a | p-Toluenethiol | 67% (for product 4a) | kyoto-u.ac.jp |

| Not specified | Alkanethiol | Moderate yields | kyoto-u.ac.jp |

Scalable Synthesis Protocols for Academic and Industrial Applications

The development of scalable synthetic protocols is essential for making this compound readily available for both academic research and industrial manufacturing. A notable scalable method is the synthesis starting from 2,6-difluoroaniline, which is a common industrial chemical. The diazotization and subsequent Sandmeyer-type iodination are well-established industrial processes.

Continuous-flow chemistry is an emerging technology that offers significant advantages for the scalable synthesis of specialty chemicals. Although specific continuous-flow processes for this compound are not widely reported, the principles can be applied to its synthesis, potentially offering improved safety, efficiency, and scalability over traditional batch processes. The use of iodonium (B1229267) salt intermediates in both batch and continuous-flow systems is a promising area for developing scalable syntheses.

Mechanistic Studies of 2,6 Difluoro 4 Iodophenol S Reactivity

Exploration of Iodine Substituent Reactivity in Cross-Coupling Reactions

The carbon-iodine (C-I) bond is the most reactive of the carbon-halogen bonds in cross-coupling reactions due to its lower bond dissociation energy. This makes the iodine substituent on 2,6-difluoro-4-iodophenol a prime site for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing complex molecular architectures, and aryl iodides are highly effective substrates. nih.gov The general catalytic cycle for these reactions typically involves three main steps: oxidative addition, transmetalation, and reductive elimination. uwindsor.ca

Oxidative Addition : The cycle begins with the oxidative addition of the aryl iodide to a low-valent palladium(0) complex. The high reactivity of the C-I bond facilitates this often rate-determining step, even under mild conditions. uwindsor.ca The electron-withdrawing nature of the ortho-fluorine atoms in this compound further activates the C-I bond towards this addition.

Transmetalation : The resulting arylpalladium(II) halide complex then reacts with an organometallic reagent (e.g., organoboron, organozinc, or organotin compounds) in a process called transmetalation, where the organic group is transferred to the palladium center.

Reductive Elimination : Finally, the newly formed diorganopalladium(II) complex undergoes reductive elimination to yield the cross-coupled product and regenerate the palladium(0) catalyst, thus completing the cycle. uwindsor.ca

Common palladium-catalyzed reactions applicable to this compound include the Suzuki, Heck, Sonogashira, and Negishi reactions. nih.gov The choice of ligands, often bulky phosphines, is critical as they influence the catalyst's stability and reactivity, particularly the reductive elimination step. beilstein-journals.org

Table 1: Representative Conditions for Palladium-Catalyzed Suzuki Coupling of Aryl Iodides

| Component | Example | Purpose |

| Aryl Halide | This compound | Electrophilic partner |

| Organoboron Reagent | Phenylboronic acid | Nucleophilic partner |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Catalyst precursor |

| Base | Na₂CO₃, K₃PO₄, Cs₂CO₃ | Activates boronic acid, facilitates transmetalation |

| Solvent | Toluene, Dioxane, DMF | Solubilizes reactants and catalyst |

This table presents generalized conditions for Suzuki reactions based on established methodologies for aryl iodides. uwindsor.cascielo.br

Copper-catalyzed cross-coupling reactions, including the classic Ullmann condensation, offer a complementary approach to palladium-based methods, particularly for forming carbon-nitrogen and carbon-oxygen bonds. dntb.gov.ua Modern copper-catalyzed protocols often proceed under milder conditions and exhibit broad functional group tolerance. escholarship.orgnih.gov

For a substrate like this compound, copper catalysis can be employed for reactions such as N-arylation, O-arylation, and alkynylation. escholarship.org For instance, the copper-catalyzed coupling of aryl iodides with amides has been shown to be effective, proceeding without the need for added ligands in some cases and tolerating significant steric hindrance. escholarship.orgnih.gov The mechanism is believed to involve a Cu(I)/Cu(III) cycle or radical pathways, depending on the specific reaction conditions and reactants. nih.gov

Table 2: General Conditions for Copper-Catalyzed Coupling of Aryl Iodides with Amides

| Component | Example | Purpose |

| Aryl Halide | This compound | Electrophilic partner |

| Coupling Partner | A secondary amide | Nucleophilic partner |

| Copper Catalyst | CuI, [Cu(CH₃CN)₄]BF₄ | Catalyst |

| Ligand (if used) | 1,10-Phenanthroline, Terpyridine | Stabilizes copper, enhances reactivity |

| Base | K₂CO₃, Cs₂CO₃ | Deprotonates the nucleophile |

| Solvent | Toluene, NMP, DMF | Solubilizes reactants |

This table illustrates typical conditions for copper-catalyzed C-N coupling reactions based on reported methods for aryl iodides. escholarship.orgnih.gov

While palladium and copper dominate the field, other transition metals like nickel, cobalt, and iron are emerging as viable catalysts for cross-coupling reactions. beilstein-journals.org These metals are more earth-abundant and can offer different reactivity and selectivity profiles.

Nickel Catalysis : Nickel catalysts can mimic the reactivity of palladium but are often more effective for less reactive electrophiles like aryl chlorides. For a highly reactive substrate like this compound, nickel could offer alternative pathways, potentially involving radical mechanisms, which might be advantageous for specific transformations.

Cobalt Catalysis : Cobalt-catalyzed reactions frequently proceed via radical chain processes. nih.gov This mechanistic divergence from the typical organometallic cycles of palladium can lead to unique reactivity, for instance, in coupling with partners that are incompatible with palladium catalysis.

Iron Catalysis : Iron is an attractive, non-toxic, and inexpensive catalyst. Iron-catalyzed cross-coupling reactions are an area of active research, though challenges related to catalyst stability and reproducibility remain.

These emerging methods provide a growing toolbox for chemists, enabling transformations that may be difficult to achieve with traditional palladium or copper systems. cmu.edu

Influence of Ortho-Fluorine Substituents on Aromatic Reactivity

The two fluorine atoms positioned ortho to the hydroxyl group have a profound impact on the reactivity of the this compound ring through a combination of electronic and steric effects.

Fluorine is the most electronegative element, resulting in a powerful electron-withdrawing inductive effect (-I). nih.gov In this compound, the two ortho-fluorine atoms strongly pull electron density from the aromatic ring. This effect has several consequences:

Increased Electrophilicity : The withdrawal of electron density makes the carbon atoms of the aromatic ring more electron-deficient (electrophilic). This significantly activates the ring towards nucleophilic aromatic substitution (SₙAr), should a suitable leaving group be present in a different position. It also enhances the electrophilicity of the carbon atom bonded to iodine, facilitating the oxidative addition step in cross-coupling reactions. nih.gov

Acidity of the Phenolic Proton : The strong -I effect of the fluorines stabilizes the corresponding phenoxide anion formed upon deprotonation. This increases the acidity of the hydroxyl group compared to phenol (B47542) itself.

The net result is a highly electron-poor aromatic ring, which influences its reactivity in both metal-catalyzed and metal-free reactions.

While fluorine is the smallest halogen, placing two fluorine atoms ortho to the hydroxyl group introduces notable steric hindrance around that functional group and the adjacent ring positions.

Hindrance at the Hydroxyl Group : The ortho-fluorines can sterically shield the hydroxyl group, potentially slowing down reactions that involve this site, such as etherification or esterification.

Investigation of Substitution and Transformation Reactions

The reactivity of this compound is primarily dictated by its three key functional components: the acidic phenolic hydroxyl group, the reactive carbon-iodine (C-I) bond, and the electron-deficient aromatic ring substituted with two fluorine atoms. Mechanistic studies have explored the unique transformations this compound can undergo, leveraging these sites for the synthesis of more complex molecules. The investigations reveal a rich chemistry involving dearomatization-rearomatization sequences and transition-metal-catalyzed cross-coupling reactions.

A notable transformation of this compound involves a regioselective difunctionalization of the aromatic ring. kyoto-u.ac.jp This process is initiated by a Pummerer-based nih.govnih.gov sigmatropic dearomatization sequence. kyoto-u.ac.jp In this reaction, 2,6-difluorophenols, including the 4-iodo substituted variant, react with an aryl sulfoxide (B87167) in the presence of trifluoroacetic anhydride (B1165640) (TFAA). kyoto-u.ac.jp The reaction proceeds through a proposed multi-step mechanism:

Initial Reaction: The phenol and sulfoxide are activated by TFAA.

nih.govnih.gov Sigmatropic Rearrangement: A dearomatizing sigmatropic rearrangement occurs, leading to the formation of a reactive 2,4-cyclohexadienone (B14708032) intermediate. kyoto-u.ac.jp

Michael Addition: This dienone intermediate is susceptible to nucleophilic attack. A nucleophile, such as an amine, adds to the 3-position of the ring in a Michael addition. kyoto-u.ac.jp

Rearomatization: The final step involves the liberation of hydrogen fluoride (B91410) (HF), which restores the aromaticity of the ring and results in a difunctionalized phenol. kyoto-u.ac.jp

Research demonstrated that this compound can serve as a substrate in this transformation, affording the corresponding 2,5-difunctionalized product in moderate yields, despite potential steric hindrance from the iodine atom at the 5-position (relative to the incoming nucleophile). kyoto-u.ac.jp

| Reactant | Reagents | Key Intermediate | Nucleophile | Product Type | Reported Yield |

|---|---|---|---|---|---|

| This compound | Aryl Sulfoxide, Trifluoroacetic Anhydride (TFAA) | 2-Fluoro-4-iodo-6-sulfenylated-2,4-cyclohexadienone | Primary or Secondary Amines | 3-Amino-5-fluoro-2-(arylthio)-4-iodophenol derivative | Moderate |

The carbon-iodine bond is another primary site for transformations, most commonly through transition-metal-catalyzed cross-coupling reactions. The C-I bond is significantly weaker than C-Br or C-Cl bonds, making iodoarenes highly effective substrates for reactions like Suzuki, Heck, and Sonogashira couplings. These reactions enable the formation of new carbon-carbon or carbon-heteroatom bonds at the 4-position. For instance, Suzuki-Miyaura coupling reactions, which utilize a palladium catalyst and a base, are efficient for coupling aryl iodides with boronic acids. beilstein-journals.org While specific studies detailing the Suzuki coupling of this compound were not prevalent in the reviewed literature, the reaction is a standard transformation for iodoarenes. nih.govresearchgate.net The general mechanism involves a catalytic cycle of oxidative addition of the palladium catalyst to the C-I bond, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product and regenerate the catalyst. beilstein-journals.org

| Substrate | Coupling Partner | Catalyst | Base | Solvent | Product Type |

|---|---|---|---|---|---|

| Aryl Iodide (e.g., this compound) | Arylboronic Acid | Pd(PPh₃)₂Cl₂ or Pd(OAc)₂ | Cs₂CO₃, K₂CO₃, or Na₂CO₃ | Methanol (MeOH), Dimethylformamide (DMF) | 4-Aryl-2,6-difluorophenol |

Furthermore, the phenolic hydroxyl group can readily participate in substitution reactions. A typical transformation is O-alkylation to form ethers. One study detailed the reaction of various phenols, including o-iodophenol, with halothane (B1672932) in the presence of a base like potassium hydroxide (B78521) to generate aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers. beilstein-journals.org The proposed mechanism suggests that the reaction proceeds through an ionic process. beilstein-journals.org Initially, the phenol is deprotonated by the base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic gem-difluorovinyl carbon of an intermediate formed from halothane, leading to a carbanion which is subsequently protonated to give the final ether product. beilstein-journals.org

| Substrate | Reagent | Base | Solvent | Product Type |

|---|---|---|---|---|

| Iodophenol | Halothane (2-bromo-2-chloro-1,1,1-trifluoroethane) | Potassium Hydroxide (KOH) | Tetrahydrofuran (THF) | Aryl 2-bromo-2-chloro-1,1-difluoroethyl ether |

Applications of 2,6 Difluoro 4 Iodophenol As a Key Synthetic Intermediate

Role in Pharmaceutical Intermediate Synthesis

The structural motifs present in 2,6-Difluoro-4-iodophenol are highly sought after in medicinal chemistry. Organofluorine compounds, in particular, hold a significant position in the development of pharmaceuticals due to the unique properties that fluorine atoms impart to a molecule. kyoto-u.ac.jp

This compound serves as a critical building block for the synthesis of advanced pharmaceutical intermediates. bldpharm.combldpharm.comcphi-online.com The presence of fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. Strategic incorporation of fluorine can lead to enhanced metabolic stability, increased binding affinity to biological targets, and improved bioavailability. The difluorinated phenol (B47542) ring of this compound provides a robust scaffold onto which other functionalities can be built.

The iodine atom is another key feature, acting as a versatile handle for introducing further molecular complexity. It is readily displaced or utilized in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings), allowing for the attachment of a wide range of other molecular fragments. This reactivity is fundamental to constructing the complex carbon skeletons often required for modern APIs.

In the field of drug discovery, the strategic use of halogen atoms is a well-established principle for optimizing lead compounds. acs.org The fluorine atoms in this compound can alter the acidity of the phenolic hydroxyl group and influence the electronic nature of the aromatic ring, which can be crucial for modulating interactions with protein targets. acs.org

Furthermore, the iodine atom can participate in halogen bonding, a specific type of non-covalent interaction that can contribute significantly to the binding affinity and selectivity of a ligand for its protein receptor. acs.org This interaction, which is stronger for iodine compared to lighter halogens, can be exploited by medicinal chemists to design highly potent and selective drug candidates. The ability to use the iodine for either stable halogen bonding or as a reactive site for further synthesis provides a dual utility that is highly valuable in the iterative process of drug design and optimization.

Utility in Agrochemical Synthesis and Development

Similar to their role in pharmaceuticals, organofluorine compounds are of paramount importance in the agrochemical sector. kyoto-u.ac.jp The introduction of fluorine into a molecule can enhance its biological activity, stability, and transport properties, leading to more effective and environmentally benign crop protection agents.

This compound is a valuable precursor for creating new herbicides, fungicides, and insecticides. The synthesis of aryloxy phenols, a class of compounds known for herbicidal activity, often involves the reaction of a phenol with an aryl halide. mdpi.com The specific substitution pattern of this compound—with fluorine atoms ortho to the hydroxyl group and an iodine para to it—offers a unique starting point for creating novel agrochemicals. These substitutions can influence the compound's mode of action, spectrum of activity, and selectivity, potentially leading to products that can overcome existing resistance mechanisms in weeds and pests.

The design of next-generation agrochemicals focuses on high efficacy, low application rates, and favorable safety profiles. The versatility of this compound allows chemists to systematically modify its structure to fine-tune these properties. By exploiting the reactivity of the C-I bond, various side chains can be introduced, while the fluorinated phenol core is maintained. This modular approach facilitates the creation of large libraries of related compounds for high-throughput screening, accelerating the discovery of new agrochemical leads with improved performance and environmental characteristics.

Building Block for Complex Organic Molecule Assembly

Beyond its specific applications in pharmaceuticals and agrochemicals, this compound is a fundamental building block for the construction of complex organic molecules. cymitquimica.comorgsyn.org Building blocks are essential starting materials used to construct larger, more intricate structures through a series of chemical reactions. cymitquimica.com

The compound's utility as a building block has been demonstrated in regioselective difunctionalization reactions. For instance, research has shown that 2,6-difluorophenols can undergo a sequence involving sigmatropic dearomatization, Michael addition of a nucleophile, and subsequent rearomatization. kyoto-u.ac.jp In a specific example, this compound was successfully used in such a reaction to afford a more complex, multifunctionalized fluorophenol product (2j), demonstrating its utility in creating sterically hindered structures. kyoto-u.ac.jp The presence of the fluorine atoms is critical in this process, serving as leaving groups during the rearomatization step. kyoto-u.ac.jp This type of transformation highlights how the inherent reactivity of the molecule can be harnessed to build sophisticated molecular architectures that would be difficult to access through other synthetic routes.

Advanced Analytical and Spectroscopic Characterization in Research of 2,6 Difluoro 4 Iodophenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structure determination of 2,6-Difluoro-4-iodophenol. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton), ¹³C (carbon-13), and ¹⁹F (fluorine-19), a detailed map of the molecular structure can be constructed.

In ¹H NMR, the chemical shifts, splitting patterns (multiplicity), and integration of the signals provide crucial information about the protons in the molecule. The aromatic protons of this compound would exhibit characteristic shifts and coupling patterns influenced by the adjacent fluorine and iodine atoms. Similarly, the phenolic proton would have a distinct chemical shift.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. libretexts.org The chemical shifts of the carbon atoms in the benzene (B151609) ring are influenced by the attached substituents (hydroxyl, fluorine, and iodine), allowing for the assignment of each carbon atom in the structure. libretexts.org Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further differentiate between CH, CH₂, and CH₃ groups, although for this specific molecule, it would primarily confirm the presence of CH carbons in the ring. libretexts.org

¹⁹F NMR is particularly valuable for fluorinated compounds like this compound. nsf.gov It provides direct information about the fluorine atoms, including their chemical environment and coupling to neighboring protons. The resulting spectra can confirm the presence and positioning of the two fluorine atoms on the aromatic ring. nsf.gov Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish connectivity between protons and carbons, further solidifying the structural assignment.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment |

|---|---|---|---|

| ¹H | δ 7.5-7.8 | Doublet | Protons meta to Iodine |

| ¹H | δ 5.0-6.0 | Singlet (broad) | Phenolic -OH |

| ¹³C | δ 150-160 | Multiplet | C-F |

| ¹³C | δ 125-135 | Multiplet | C-H |

| ¹³C | δ 80-90 | Singlet | C-I |

Note: The predicted values are estimates and can vary based on the solvent and experimental conditions.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating, identifying, and quantifying each component in a mixture. longdom.org For this compound, a reversed-phase HPLC method would typically be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol). longdom.org The compound would have a characteristic retention time under specific conditions (e.g., column type, mobile phase composition, flow rate, and temperature). By comparing the retention time of the sample to that of a certified reference standard, the identity of the compound can be confirmed. The area of the peak in the chromatogram is proportional to the concentration, allowing for the quantitative determination of purity.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes smaller stationary phase particles (typically less than 2 µm). This results in significantly higher resolution, sensitivity, and speed of analysis compared to traditional HPLC. UPLC is particularly advantageous for monitoring reactions involving this compound, as it can provide near real-time information on the consumption of starting materials and the formation of products. This allows for precise optimization of reaction conditions.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. lcms.cz It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. lcms.cz

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. longdom.org As the separated components elute from the LC column, they are introduced into the mass spectrometer. For this compound, LC-MS can confirm the molecular weight of the main peak, which should correspond to its calculated molecular mass of 255.99 g/mol . clearsynth.comsynquestlabs.com The mass spectrum would show a prominent peak for the molecular ion ([M]+ or [M]-) or a pseudomolecular ion (e.g., [M+H]+ or [M-H]-). uni.lu The high-resolution mass spectrometry (HRMS) variant of this technique can provide a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule with a high degree of confidence.

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₃F₂IO | thermofisher.comthermofisher.comthermofisher.com |

| Molecular Weight | 255.99 g/mol | clearsynth.comsynquestlabs.com |

Infrared Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. webassign.netlibretexts.org Covalent bonds in a molecule vibrate at specific frequencies, and when infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies. savemyexams.com The IR spectrum of this compound would display distinct absorption bands corresponding to its functional groups.

A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. libretexts.orglibretexts.org The C-F stretching vibrations would appear in the fingerprint region, typically between 1000 and 1400 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring typically appear in the 1450-1600 cm⁻¹ region. libretexts.org The C-I bond also has a characteristic stretching frequency, usually found at lower wavenumbers in the fingerprint region. libretexts.org The presence and positions of these bands provide confirmatory evidence for the structure of this compound. thermofisher.com

Table 3: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Vibration Type |

|---|---|---|

| O-H (Phenol) | 3200-3600 (broad) | Stretch |

| C-H (Aromatic) | 3000-3100 | Stretch |

| C=C (Aromatic) | 1450-1600 | Stretch |

| C-F | 1000-1400 | Stretch |

Future Research Directions and Innovations for 2,6 Difluoro 4 Iodophenol

Exploration of Sustainable and Green Synthetic Methodologies

The increasing emphasis on environmental responsibility in chemical manufacturing necessitates the development of green synthetic pathways for valuable building blocks like 2,6-Difluoro-4-iodophenol. Future research will likely pivot from traditional methods, which may involve harsh conditions or hazardous reagents, toward more sustainable alternatives.

Key areas of exploration include:

Green Oxidants and Solvents: The iodination of the phenol (B47542) ring is a critical step in the synthesis. Future methodologies will likely focus on replacing traditional iodinating agents with greener alternatives. The use of elemental iodine activated by environmentally benign oxidants like hydrogen peroxide in aqueous media represents a promising and sustainable approach. researchgate.net This avoids the use of toxic solvents and produces water as the primary byproduct. researchgate.net

Hypervalent Iodine Reagents: The use of iodoarenes to generate hypervalent iodine(III) species in situ offers a green alternative to heavy metal-based oxidants in various synthetic transformations. acs.org Exploring these activation strategies for the synthesis and subsequent reactions of this compound could provide metal-free, milder, and more functional-group-tolerant processes. acs.org

The table below outlines potential green chemistry approaches for the synthesis of iodophenols.

Table 1: Comparison of Traditional vs. Green Iodination Strategies

| Feature | Traditional Methods | Potential Green Alternatives | Scientific Rationale |

|---|---|---|---|

| Iodinating Agent | Often involves strong acids or metal-based reagents | Elemental Iodine (I₂) with H₂O₂ | Reduces use of hazardous substances; H₂O is a benign byproduct. researchgate.net |

| Catalyst | May use stoichiometric heavy metals | Recyclable nanoparticle catalysts (e.g., CuI) | Improves atom economy and reduces metallic waste. dokumen.pub |

| Solvent | Often volatile organic compounds (VOCs) | Water, ionic liquids, or solvent-free conditions | Minimizes environmental pollution and health hazards. researchgate.net |

| Activation | Harsh reaction conditions | Laccase-catalyzed or oxidant-activated iodination | Allows for milder reaction conditions and increased selectivity. researchgate.net |

Development of Chemo- and Regioselective Transformations

The this compound molecule possesses three distinct points of reactivity: the hydroxyl group, the carbon-iodine bond, and the carbon-fluorine bonds. Developing reactions that can selectively target one of these sites in the presence of the others is a significant challenge and a key direction for future research.

A notable advancement in this area is the regioselective difunctionalization of 2,6-difluorophenols. kyoto-u.ac.jp One such transformation involves a sequence initiated by a Pummerer-based chemimpex.comchemimpex.com sigmatropic dearomatization to form a 2,4-cyclohexadienone (B14708032) intermediate. kyoto-u.ac.jp This reactive intermediate can then undergo a Michael addition with a nucleophile, followed by the elimination of hydrogen fluoride (B91410) (HF) to rearomatize the ring. kyoto-u.ac.jp This process achieves a highly selective 2,5-difunctionalization. The reaction of this compound using this method has been demonstrated, affording the corresponding functionalized fluorophenol in a moderate yield despite potential steric hindrance. kyoto-u.ac.jp

Future work will aim to expand the library of nucleophiles and reaction partners for this type of transformation and to further optimize conditions to improve yields. Moreover, the reactive iodine atom is an ideal handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. smolecule.com The development of selective catalytic systems that can activate the C-I bond without disturbing the C-F or O-H bonds is crucial for synthesizing complex molecular architectures.

Table 2: Example of Regioselective Transformation of this compound

| Starting Phenol | Reaction Sequence | Nucleophile | Resulting Product Type | Yield | Reference |

|---|

Application in Emerging Fields of Materials Science

The unique combination of a phenol, two fluorine atoms, and an iodine atom makes this compound a promising building block for advanced materials. chemimpex.com Organofluorine compounds are known for conferring unique properties to materials, including enhanced thermal stability, chemical resistance, and specific electronic characteristics. mdpi.com

Future research directions in materials science include:

Fluoropolymers: This compound can serve as a monomer or a precursor to a monomer for the synthesis of high-performance fluoropolymers. mdpi.com The presence of the phenol group allows for incorporation into polymer backbones like polyethers or polyesters, while the fluorine atoms enhance the material's stability and hydrophobicity. mdpi.com

Liquid Crystals: The rigid aromatic core and the presence of halogens suggest that derivatives of this compound could be investigated for applications in liquid crystal displays (LCDs). smolecule.com The iodine atom is a particularly useful handle for Sonogashira coupling reactions to create multifluorotolane derivatives, which are known to be components of liquid crystal mixtures.

Conductive Polymers: Aromatic molecules with halogen substituents are precursors for conductive polymers. smolecule.com The phenol group can be derivatized to tune the electronic properties, and polymerization can be explored through various cross-coupling strategies, potentially leading to materials with unique optical or electronic functionalities.

Computational Chemistry and In Silico Design for Predictive Reactivity

Computational chemistry and in silico modeling are powerful tools for accelerating research by predicting molecular properties and reaction outcomes before they are tested in the lab. For a molecule like this compound, computational studies can provide invaluable insights.

Future research in this area will likely involve:

Reactivity Prediction: Using methods like Density Functional Theory (DFT), researchers can model the electronic structure of the molecule to predict the most likely sites for nucleophilic or electrophilic attack. researchgate.net This can help in designing highly chemo- and regioselective reactions.

Mechanism Elucidation: Computational modeling can be used to map out the energy profiles of potential reaction pathways, such as the sigmatropic rearrangement and rearomatization sequence, to understand the factors that control selectivity and efficiency. kyoto-u.ac.jp

Property Simulation: In silico tools can predict key physical and chemical properties. For instance, predicted collision cross-section (CCS) values, which relate to the molecule's size and shape in the gas phase, can be calculated for different adducts. uni.lu These predictions are valuable for analytical characterization and for understanding intermolecular interactions.

Table 3: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z (mass to charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 256.92694 | 129.8 |

| [M+Na]⁺ | 278.90888 | 133.4 |

| [M-H]⁻ | 254.91238 | 123.7 |

| [M+K]⁺ | 294.88282 | 136.6 |

Data sourced from PubChem and calculated using CCSbase. uni.lu

By integrating these computational approaches, researchers can more rapidly design novel synthetic routes and innovative materials based on the this compound scaffold.

常见问题

Basic Research Questions

Q. What are the key physicochemical properties of 2,6-Difluoro-4-iodophenol, and how are they experimentally determined?

- Answer: The compound has a molecular weight of 255.99 g/mol , a melting point range of 70–73°C , and the molecular formula C₆H₃F₂IO . Key properties are determined via:

- Melting Point (m.p.): Differential scanning calorimetry (DSC) or capillary methods.

- Purity Analysis: High-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) to detect impurities (e.g., residual solvents or halogenated byproducts) .

- Structural Confirmation: Fourier-transform infrared spectroscopy (FT-IR) for functional groups (e.g., -OH, C-I bonds) and NMR for regiochemical assignments .

Q. What synthetic routes are feasible for this compound?

- Answer: Common methods include:

- Electrophilic Iodination: Direct iodination of 2,6-difluorophenol using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acidic media. Regioselectivity at the para position is influenced by fluorine's electron-withdrawing effects .

- Halogen Exchange: Substitution of a nitro or sulfonic acid group in pre-fluorinated phenol derivatives using KI under controlled conditions .

- Validation: Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity with mass spectrometry (MS) .

Advanced Research Questions

Q. How do steric and electronic effects of fluorine and iodine substituents influence the compound’s reactivity in cross-coupling reactions?

- Answer:

- Electronic Effects: Fluorine's strong electron-withdrawing nature deactivates the aromatic ring, reducing electrophilic substitution but enhancing oxidative stability. Iodine's polarizability facilitates transition metal-mediated couplings (e.g., Suzuki-Miyaura) by stabilizing Pd(0) intermediates .

- Steric Effects: The 2,6-difluoro substitution creates a sterically hindered environment, limiting access to the para-iodo position. Computational modeling (e.g., DFT calculations) can predict reaction pathways and optimize ligand-metal interactions .

Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound?

- Answer:

- Data Reconciliation: Cross-validate using multiple analytical techniques (e.g., DSC for m.p., HPLC for purity). For example, a reported m.p. of 70–73°C may vary due to polymorphic forms or hydration states.

- Spectral Alignment: Compare NMR chemical shifts with density functional theory (DFT)-predicted spectra or databases like PubChem .

- Reproducibility: Strictly control synthetic conditions (e.g., drying solvents, inert atmospheres) to minimize batch-to-batch variability .

Q. What strategies mitigate degradation of this compound during storage or reaction conditions?

- Answer:

- Light Sensitivity: Store in amber vials at –20°C under inert gas (Ar/N₂) to prevent photooxidation of the C-I bond .

- Thermal Stability: Avoid prolonged heating above 80°C; use low-temperature coupling reactions (e.g., Ullmann coupling at 50–60°C) .

- Analytical Monitoring: Track degradation via LC-MS to identify byproducts (e.g., dehalogenated species) .

Methodological Considerations

Q. How can AI-driven synthesis planning tools improve the efficiency of designing novel derivatives?

- Answer: Platforms like Template_relevance Reaxys or Pistachio leverage reaction databases to predict feasible routes for introducing functional groups (e.g., replacing iodine with boronates). These tools prioritize steps with high atom economy and compatibility with fluorinated aromatics .

- Implementation: Input the compound’s SMILES string (e.g., OC1=C(F)C=C(I)C=C1F ) to generate retrosynthetic pathways and assess reagent compatibility .

Q. What advanced techniques characterize halogen bonding interactions in this compound complexes?

- Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。